molecular formula C8H13Cl2N3O B2604509 2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride CAS No. 109266-95-7

2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride

Cat. No.: B2604509
CAS No.: 109266-95-7
M. Wt: 238.11
InChI Key: WUWAVTCZWOUSMV-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 134201-14-2 . It has a molecular weight of 165.19 .


Synthesis Analysis

The synthesis of this compound or its derivatives often involves condensation reactions . For example, the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H11N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing new compounds starting from pyridopyrimidinone derivatives, aiming at potential pharmacological benefits. For instance, pyridopyrimidinone derivatives have been synthesized and evaluated for their antithrombotic properties, exhibiting favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994). Additionally, pyridopyrimidinone frameworks have been utilized to create inhibitors for xanthine oxidase, showing different inhibitory activities based on structural variations (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Development of Antimicrobial Agents

Several studies have focused on the antimicrobial potential of pyridopyrimidinone derivatives. For example, a series of pyridines, pyrimidinones, and oxazinones were synthesized using citrazinic acid as a starting material, and some of these compounds showed good antibacterial and antifungal activities comparable to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds of similar structure, such as pyrido[2,3-d]pyrimidines, are being explored for their potential as anticancer agents . This suggests that “2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride” and its derivatives could also be of interest in medicinal chemistry research.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c1-5-10-7-2-3-9-4-6(7)8(12)11-5;;/h9H,2-4H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWAVTCZWOUSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNCC2)C(=O)N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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